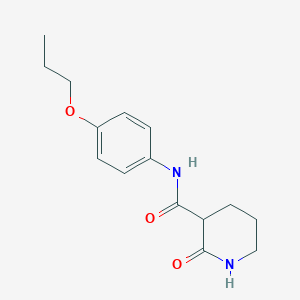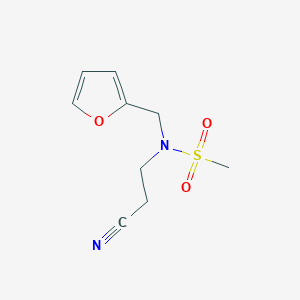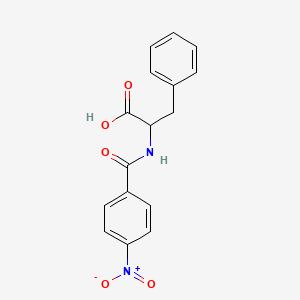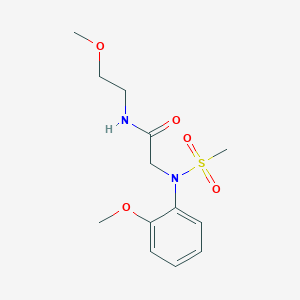![molecular formula C25H23ClN2O3 B3969501 3-butoxy-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3969501.png)
3-butoxy-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Descripción general
Descripción
3-butoxy-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly referred to as BMB.
Mecanismo De Acción
The mechanism of action of BMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, BMB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. By inhibiting these enzymes, BMB can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. In cancer cells, BMB has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain proteins that are involved in cell cycle progression.
In addition, BMB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMB in lab experiments is its relatively simple synthesis method. BMB is also stable under a wide range of conditions, making it easy to handle and store.
One limitation of using BMB in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, BMB can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BMB. One area of research is the development of BMB-based drugs for the treatment of cancer and other diseases. Another area of research is the development of BMB-based materials with unique properties for use in various applications.
Overall, BMB is a promising compound with a wide range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new and innovative uses for this compound.
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In the medical field, BMB has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In the agricultural field, BMB has been studied for its ability to inhibit the growth of plant pathogens and pests. It has also been investigated for its potential use as a herbicide.
In materials science, BMB has been used as a building block for the synthesis of novel materials with unique properties. For example, BMB has been incorporated into polymers to create materials with improved mechanical and thermal properties.
Propiedades
IUPAC Name |
3-butoxy-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-3-4-12-30-19-7-5-6-17(14-19)24(29)27-21-15-18(9-10-20(21)26)25-28-22-13-16(2)8-11-23(22)31-25/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFXKIQUKUQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-ethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3969420.png)



![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3969444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3969448.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B3969457.png)
![allyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3969458.png)
![2,4-dichloro-N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B3969466.png)

![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3969485.png)

![({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B3969498.png)
![4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969506.png)